

F-Peg2-SO-cooh CAS number and molecular weight

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Compound of Interest

Compound Name: *F-Peg2-SO-cooh*

Cat. No.: *B12417678*

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In-Depth Technical Guide: F-Peg2-SO₂-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of F-Peg2-SO₂-COOH, a fluorinated polyethylene glycol (PEG) derivative containing a sulfonyl group and a carboxylic acid. This molecule is of significant interest in the field of bioconjugation and drug delivery, particularly as a linker in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Compound Data

The compound referred to as **F-Peg2-SO-cooh** is identified in chemical databases as F-Peg2-SO₂-CH₂cooh. The sulfone group (SO₂) is a key feature of this linker.

Property	Value	Citation
Chemical Name	2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfon yl]acetic acid	[1]
Synonyms	F-PEG2-SO ₂ -COOH, F-PEG2- SO ₂ -CH ₂ COOH, 3026712-13-7	[1]
CAS Number	3026712-13-7 (Depositor- Supplied)	[1]
Molecular Formula	C ₈ H ₁₅ FO ₆ S	[1]
Molecular Weight	258.27 g/mol	[1]

Applications in Drug Development

PEGylated sulfone linkers like F-Peg2-SO₂-COOH are integral components in modern drug development, offering several advantages in the design of complex biotherapeutics.

Application Area	Function and Advantages
Antibody-Drug Conjugates (ADCs)	Acts as a stable bridge connecting a monoclonal antibody to a cytotoxic payload. The PEG component enhances solubility and stability, while the sulfone group provides a stable linkage. This architecture allows for targeted delivery of the payload to cancer cells.
PROTACs	Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
Peptide and Protein Modification	The PEG spacer can improve the pharmacokinetic properties of peptides and proteins by increasing their hydrodynamic size, which reduces renal clearance and extends circulating half-life. The carboxylic acid terminus allows for conjugation to amine groups on these biomolecules.
Nanotechnology and Materials Science	Utilized in the functionalization of nanoparticles and surfaces to improve biocompatibility and provide anchor points for the attachment of other molecules.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of a molecule like F-Peg2-SO₂-COOH. These are based on established chemical principles for similar compounds.

Protocol 1: Representative Synthesis of a Fluorinated PEG-Sulfone-Acid Linker

This protocol outlines a plausible multi-step synthesis for a compound structurally similar to F-Peg2-SO₂-COOH.

Step 1: Synthesis of 2-(2-(2-fluoroethoxy)ethoxy)ethanethiol

- To a solution of 2-(2-(2-fluoroethoxy)ethoxy)ethyl chloride in ethanol, add sodium hydrosulfide (NaSH).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the thiol.

Step 2: S-Alkylation with an Acetate Moiety

- Dissolve the synthesized thiol in a suitable solvent such as dimethylformamide (DMF).
- Add a base, for instance, potassium carbonate, to the solution.
- Add ethyl bromoacetate dropwise to the reaction mixture.
- Stir the reaction at room temperature for 4-6 hours until the reaction is complete as monitored by TLC.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to get the thioether.

Step 3: Oxidation to Sulfone

- Dissolve the thioether in a solvent like dichloromethane.
- Cool the solution in an ice bath.

- Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer and concentrate to obtain the sulfone-ester.

Step 4: Hydrolysis to Carboxylic Acid

- Dissolve the sulfone-ester in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.
- Monitor the hydrolysis by TLC.
- Acidify the reaction mixture with dilute hydrochloric acid (HCl).
- Extract the final product, F-Peg2-SO₂-COOH, with ethyl acetate.
- Dry, concentrate, and purify the product using column chromatography.

Protocol 2: Bioconjugation to an Antibody

This protocol describes a general method for conjugating a cytotoxic payload to an antibody using a heterobifunctional linker like F-Peg2-SO₂-COOH.

Step 1: Activation of the Linker's Carboxylic Acid

- Dissolve F-Peg2-SO₂-COOH in an anhydrous organic solvent like DMF.
- Add N-Hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated linker.

Step 2: Reaction with the Payload

- If the payload contains a primary amine, dissolve it in a suitable solvent and add it to the activated linker solution.
- Allow the reaction to proceed for 2-4 hours at room temperature to form the linker-payload conjugate.
- Purify the conjugate using high-performance liquid chromatography (HPLC).

Step 3: Preparation of the Antibody

- If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) to generate free thiol groups for conjugation.
- Purify the reduced antibody using a desalting column to remove excess reducing agent.

Step 4: Conjugation of Linker-Payload to the Antibody

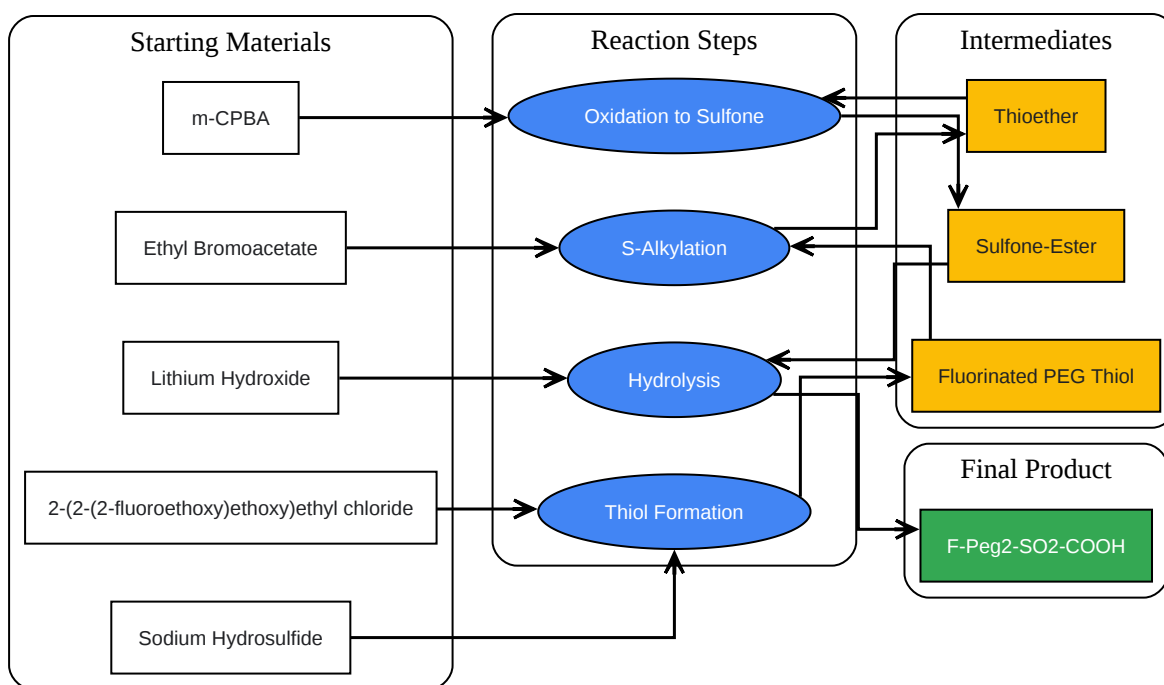
- The sulfone moiety of the linker can be functionalized to react with the thiol groups on the antibody. For instance, a maleimide group can be introduced to the other end of the payload. In this generalized example, we assume the sulfone itself or a modified part of the linker reacts with the antibody's thiol groups.
- Dissolve the purified linker-payload conjugate in a conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA).
- Add the reduced antibody to the linker-payload solution.
- Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 4-18 hours).

Step 5: Purification of the Antibody-Drug Conjugate (ADC)

- Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and unreacted antibody.
- Characterize the final ADC to determine the drug-to-antibody ratio (DAR).

Visualizations

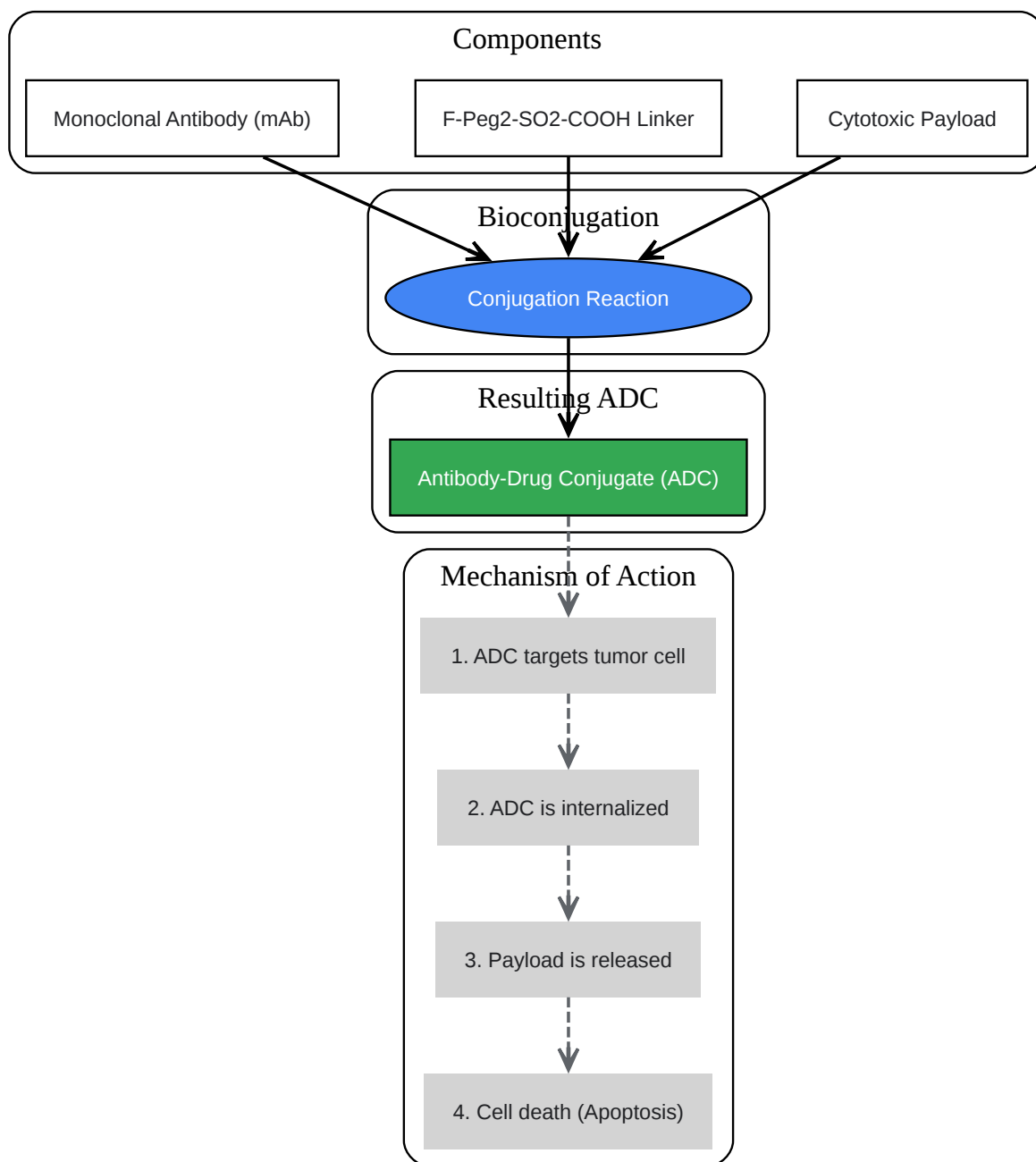
Synthetic Pathway



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Caption: Proposed synthetic pathway for F-Peg2-SO₂-COOH.

ADC Workflow and Mechanism of Action



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Caption: Workflow for ADC creation and its mechanism of action.

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References

- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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